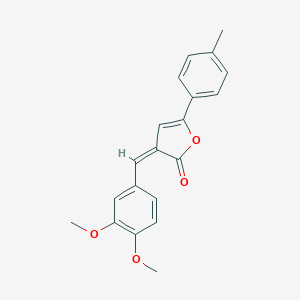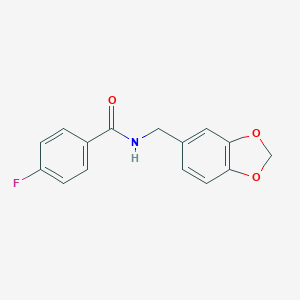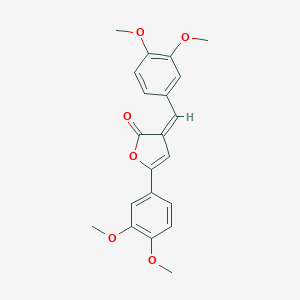![molecular formula C27H22FN3O2S2 B394193 4-{2-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE](/img/structure/B394193.png)
4-{2-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a thiazole ring, a naphthyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as HPLC and NMR, would be essential for monitoring the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are critical for the successful completion of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-{2-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **4-{2-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-(NAPHTHALEN-2-YL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHYL}BENZENE-1-SULFONAMIDE
- **(E)-2-(((4-Fluorophenyl)imino)methyl)phenol
- **2-(((4-Fluorophenyl)amino)methyl)phenol
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C27H22FN3O2S2 |
|---|---|
Molecular Weight |
503.6g/mol |
IUPAC Name |
4-[2-[2-(4-fluorophenyl)imino-4-naphthalen-2-yl-1,3-thiazol-3-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C27H22FN3O2S2/c28-23-9-11-24(12-10-23)30-27-31(16-15-19-5-13-25(14-6-19)35(29,32)33)26(18-34-27)22-8-7-20-3-1-2-4-21(20)17-22/h1-14,17-18H,15-16H2,(H2,29,32,33) |
InChI Key |
NMJCBQYCFRWJNQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=NC4=CC=C(C=C4)F)N3CCC5=CC=C(C=C5)S(=O)(=O)N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=NC4=CC=C(C=C4)F)N3CCC5=CC=C(C=C5)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}pentanamide](/img/structure/B394110.png)
![2-(4-Tert-butylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B394111.png)
![Ethyl 4-[[3-(phenoxymethyl)-4-phenyl-5-sulfanylidene-1,2,4-triazol-1-yl]methyl]piperazine-1-carboxylate](/img/structure/B394113.png)
![3-(propan-2-ylsulfanyl)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B394114.png)
![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B394118.png)

![4-[(3-acetylphenyl)amino]-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide](/img/structure/B394122.png)
![2-(2-ethoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B394123.png)
![N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-4-methoxybenzamide](/img/structure/B394127.png)
![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide](/img/structure/B394129.png)

![N-(5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B394131.png)

![N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide](/img/structure/B394133.png)
